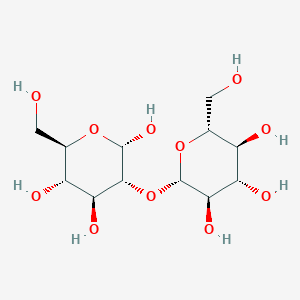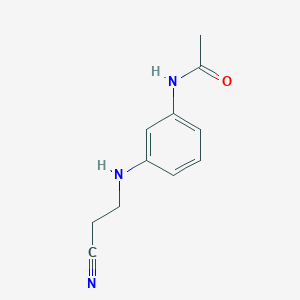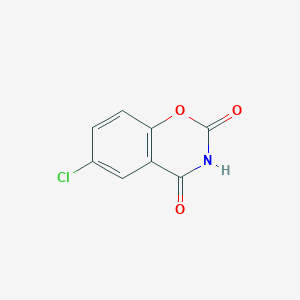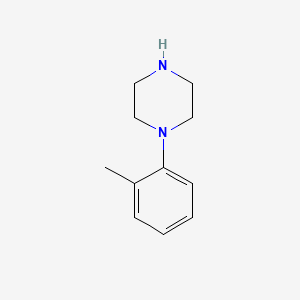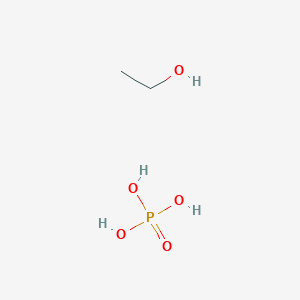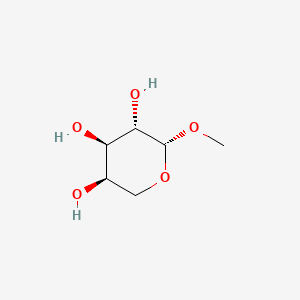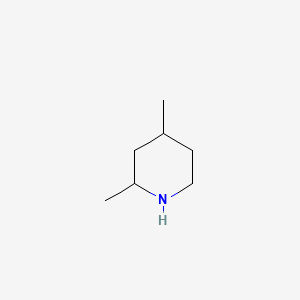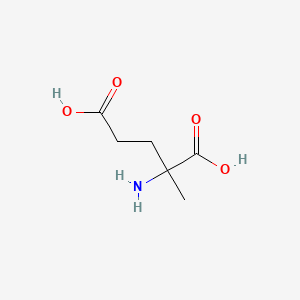
o-Tolylmagnesium chloride
Vue d'ensemble
Description
O-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is an organometallic compound . It is commonly used in Grignard reactions, a type of chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .
Synthesis Analysis
O-Tolylmagnesium chloride can be synthesized from low-cost NiCl2·6H2O or NiBr2·3H2O and the desired ligand followed by the addition of 1 equivalent of Grignard reagent . Another method involves reacting o-chlorobenzonitrile with p-tolylmagnesium chloride in the presence of a nickel catalyst, an ethereal solvent, and N-methylpyrrolidinone (NMP) as a cosolvent .Molecular Structure Analysis
The molecular formula of o-Tolylmagnesium chloride is C7H7ClMg . Its molecular weight is 150.89 .Chemical Reactions Analysis
O-Tolylmagnesium chloride is used in Grignard reactions . It can react with o-chlorobenzonitrile to produce o-tolylbenzonitrile, a key intermediate for the synthesis of antihypertensive drugs . It can also be used to produce 2-Methylbiphenyl .Physical And Chemical Properties Analysis
O-Tolylmagnesium chloride is a highly flammable liquid and vapor . It has a density of 0.96 g/mL at 20 °C . Its boiling point is 110.6ºC at 760mmHg .Applications De Recherche Scientifique
Grignard Reagent
o-Tolylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are used in a variety of reactions, such as the Grignard reaction, where they add to carbonyl groups to form alcohols .
Synthesis of N-Heterocycles
o-Tolylmagnesium chloride has been used in the synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This one-step transformation of heterocyclic N-oxides is achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Building Blocks in Organic Synthesis
o-Tolylmagnesium chloride is used as a building block in organic synthesis . It can be used to introduce the o-tolyl group into a molecule, which can then be further functionalized .
Catalyst in Chemical Reactions
o-Tolylmagnesium chloride can act as a catalyst in certain chemical reactions . For example, it can be used in conjunction with copper catalysis for the transformation of heterocyclic N-oxides .
Precursor Material in Thin Film Deposition
o-Tolylmagnesium chloride is used as a precursor material in thin film deposition . Thin films are often used in the manufacture of semiconductors, solar cells, and other electronic devices .
Pharmaceutical Applications
o-Tolylmagnesium chloride can be used in the synthesis of pharmaceuticals . The o-tolyl group is found in a number of pharmaceutical compounds, and o-tolylmagnesium chloride can be used to introduce this group during the synthesis process .
Safety and Hazards
Mécanisme D'action
Target of Action
o-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of o-Tolylmagnesium chloride are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of o-Tolylmagnesium chloride involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon in the carbonyl group . The carbon-magnesium bond in o-Tolylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, resulting in the addition of the o-tolyl group to the carbonyl compound .
Biochemical Pathways
o-Tolylmagnesium chloride is primarily used in the Grignard reaction, a cornerstone of organic synthesis . The Grignard reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The downstream effects include the production of secondary and tertiary alcohols, among other organic compounds .
Pharmacokinetics
It’s worth noting that o-Tolylmagnesium chloride is usually handled and stored in anhydrous conditions due to its reactivity with water .
Result of Action
The result of the action of o-Tolylmagnesium chloride is the formation of new organic compounds via the Grignard reaction . The addition of the o-tolyl group to a carbonyl compound can help synthesize complex molecules used in various fields, including pharmaceuticals and materials science .
Action Environment
The action of o-Tolylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent . Temperature can also influence the reaction rate and yield .
Propriétés
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSLLSEXLZRRH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067797 | |
| Record name | Magnesium, chloro(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33872-80-9 | |
| Record name | o-Tolylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033872809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-o-tolylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does o-tolylmagnesium chloride interact with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2) and what is the outcome of this reaction?
A1: o-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic phosphorus atom in N-dichlorophosphoryl-P-trichlorophosphazene. This reaction results in the substitution of chlorine atoms with o-tolyl groups. The final product is a pentaaryl phosphazene containing three o-tolyl groups. This specific reaction was not isolated in the study, but the general reaction scheme suggests its formation [].
Q2: What characterization techniques were used to confirm the structure of the products formed in the reactions with o-tolylmagnesium chloride and similar reagents?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the pentaaryl phosphazene products. These techniques include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and mass spectrometry [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




